
2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C9H20N2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride typically involves the reaction of 3,3-dimethylpiperidine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby modulating metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
- 2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine
- (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride
Uniqueness
2-(3,3-Dimethylpiperidin-1-yl)ethan-1-aminedihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H22Cl2N2 |
|---|---|
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
2-(3,3-dimethylpiperidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2)4-3-6-11(8-9)7-5-10;;/h3-8,10H2,1-2H3;2*1H |
Clave InChI |
TZAWAOPLNYTYRF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)CCN)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


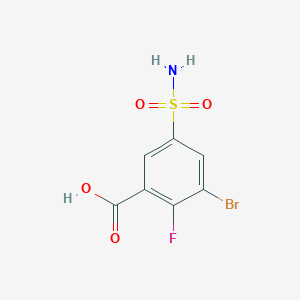
![tert-butylN-{1-[4-(bromomethyl)phenyl]propan-2-yl}carbamate](/img/structure/B13513185.png)
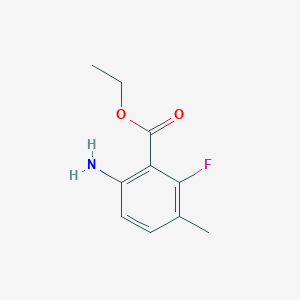
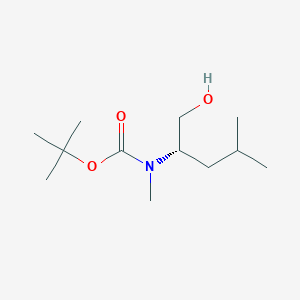
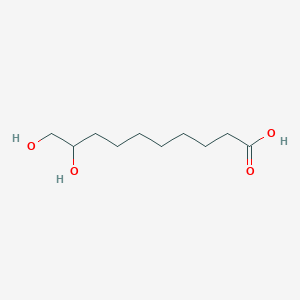

![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)
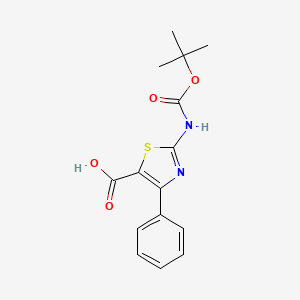

![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)



![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
